molecular formula C6H3NO2S B1271967 2-Furoyl isothiocyanate CAS No. 80440-95-5

2-Furoyl isothiocyanate

Cat. No. B1271967
CAS RN: 80440-95-5
M. Wt: 153.16 g/mol
InChI Key: ILQPDHJLKUOZTC-UHFFFAOYSA-N
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Patent
US04002761

Procedure details

2-Furoylisothiocyanate is prepared from 2-furoyl chloride (13 g., 0.1 moles) and potassium thiocyanate (9.7 g., 0.1 moles) in acetone (35 ml.). The mixture is stirred at 10° C. for fifteen minutes. 2,3-Diaminopyridine (2.8 g., 0.0257 moles) is added as a solid, the mixture stirred at 10° C. and allowed to warm to room temperature for three hours. The yellow solid is filtered, washed with acetone, slurried in 500 ml. water, filtered, washed with water and air dried. The product, 8.45 g. (80%) is purified by recrystallization from acetone giving 6.1 g. (57%) of desired product, as yellow crystals, m.p. 174° C. dec., of 2,3-bis[3-(2-furoyl)-2-thioureido]pyridine.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](Cl)=[O:7].[S-:9][C:10]#[N:11].[K+].NC1C(N)=CC=CN=1>CC(C)=O>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([N:11]=[C:10]=[S:9])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)Cl
Name
Quantity
9.7 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
35 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
NC1=NC=CC=C1N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 10° C. for fifteen minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature for three hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The yellow solid is filtered
WASH
Type
WASH
Details
washed with acetone
FILTRATION
Type
FILTRATION
Details
water, filtered
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
(80%) is purified by recrystallization from acetone giving 6.1 g

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.